molecular formula C13H26N2O3S B7719206 N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Cat. No.: B7719206
M. Wt: 290.42 g/mol
InChI Key: JTKIAQHAVCMMGY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a methylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide typically involves multiple steps:

    Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable amine under acidic conditions.

    Introduction of the cyclohexyl group: Cyclohexylamine can be reacted with an appropriate sulfonyl chloride to form the cyclohexyl(methylsulfonyl) intermediate.

    Coupling with acetamide: The final step involves coupling the cyclohexyl(methylsulfonyl) intermediate with acetamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-butylacetamide: Similar in structure but lacks the cyclohexyl and methylsulfonyl groups.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group but differs in the functional groups attached.

Uniqueness

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the cyclohexyl and methylsulfonyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-13(2,3)14-12(16)10-15(19(4,17)18)11-8-6-5-7-9-11/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKIAQHAVCMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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